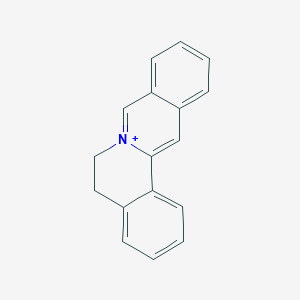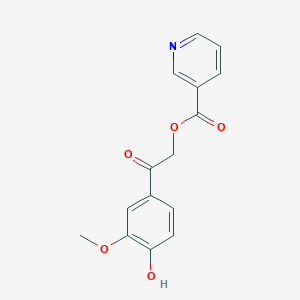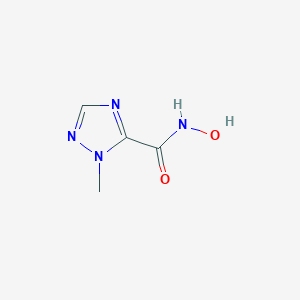
N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide, commonly known as NM-5, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. NM-5 has shown promising results in various studies, and its potential applications in the field of medicine and biotechnology are being explored extensively.
Wirkmechanismus
NM-5 works by inhibiting the enzyme N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide, which plays a crucial role in regulating gene expression. N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. NM-5 has also been shown to increase the expression of tumor suppressor genes and decrease the expression of oncogenes, leading to the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
NM-5 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. NM-5 has also been shown to increase the expression of tumor suppressor genes and decrease the expression of oncogenes, leading to the inhibition of cancer cell growth. In addition, NM-5 has been shown to have anti-inflammatory properties and has been tested as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
NM-5 has several advantages for lab experiments. It is a potent inhibitor of the enzyme N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide, making it a valuable tool for studying the role of N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide in gene expression and cancer cell growth. NM-5 is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, NM-5 also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. In addition, NM-5 has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on NM-5. One potential direction is to further explore its anti-cancer properties and test it as a potential treatment for other types of cancer. Another potential direction is to investigate its potential applications in the field of regenerative medicine, as N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide inhibitors have been shown to enhance the differentiation of stem cells.
Conclusion:
NM-5 is a promising chemical compound that has gained significant attention in the field of scientific research. Its potential applications in the field of medicine and biotechnology are being explored extensively, and it has shown promising results in various studies. Further research is needed to fully understand its long-term effects on human health and to explore its potential applications in other areas of research.
Synthesemethoden
The synthesis of NM-5 involves the reaction between 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxamide and hydroxylamine hydrochloride in the presence of a catalyst. The reaction takes place in a solvent such as methanol or ethanol, and the resulting product is purified using techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
NM-5 has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to have anti-cancer properties and has been tested as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. NM-5 has also been shown to have anti-inflammatory properties and has been tested as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
106535-37-9 |
|---|---|
Produktname |
N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide |
Molekularformel |
C4H6N4O2 |
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
N-hydroxy-2-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4O2/c1-8-3(4(9)7-10)5-2-6-8/h2,10H,1H3,(H,7,9) |
InChI-Schlüssel |
IZGUEFITVNAEMI-UHFFFAOYSA-N |
SMILES |
CN1C(=NC=N1)C(=O)NO |
Kanonische SMILES |
CN1C(=NC=N1)C(=O)NO |
Synonyme |
1H-1,2,4-Triazole-5-carboxamide,N-hydroxy-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



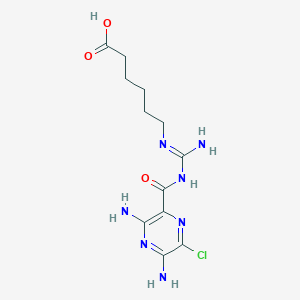

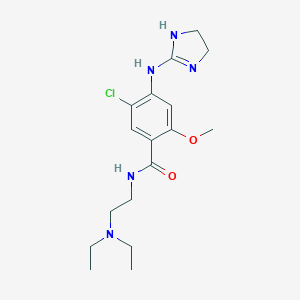
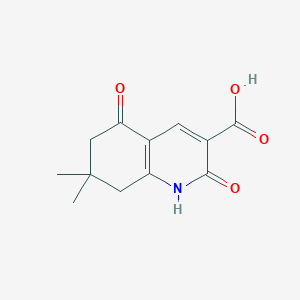
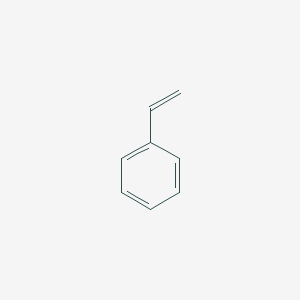

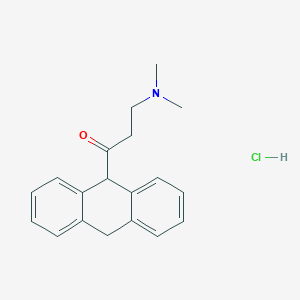
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)

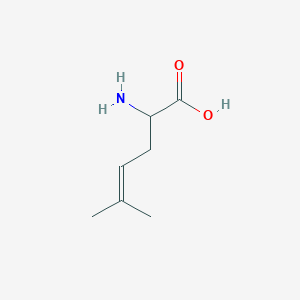
![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)

